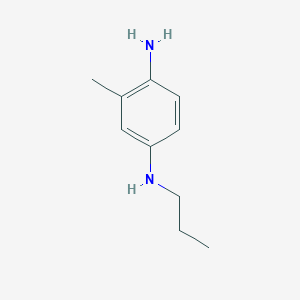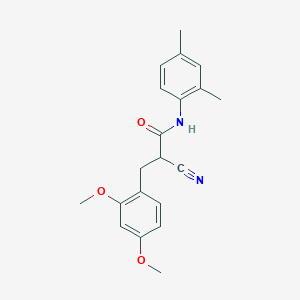
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide” is a biochemical used for proteomics research . Its molecular formula is C20H22N2O3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 338.41 . The predicted density is 1.164±0.06 g/cm3, and the predicted boiling point is 552.3±50.0 °C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research has delved into the structural analysis of compounds with similar frameworks, emphasizing the importance of crystallography in understanding their physical and chemical properties. For instance, the study on the crystal structure and herbicidal activity of a closely related compound highlighted the effective herbicidal activity, which was attributed to the compound's specific crystal structure (Liu et al., 2008). This suggests that the detailed crystallographic analysis can reveal potential agricultural applications of such compounds.
Antibacterial Activities
The antibacterial properties of compounds within this chemical family have also been a significant area of research. A study on new derivatives of a related compound demonstrated notable antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (A. K. El‐Ziaty & S. Shiba, 2007). This highlights the relevance of these compounds in medicinal chemistry, particularly in designing drugs to combat bacterial infections.
Anticancer Agents
Another critical area of research is the development of anticancer agents. A study synthesizing and evaluating the structure of compounds similar to the one showed promising cytotoxic activities against human tumor cell lines, suggesting potential applications in cancer treatment (C. Yamali et al., 2017). These findings underscore the importance of such compounds in the ongoing search for effective anticancer therapies.
Synthesis and Evaluation of Natural Esters
Research into the synthesis of natural esters and their analogues based on similar chemical structures has demonstrated moderate inhibitory effects on tumor cell lines. This research suggests the potential of these compounds in developing new therapeutic agents targeting various forms of cancer (L. Hu et al., 2005).
Copolymer Synthesis
The versatility of compounds with similar structures extends to materials science, where they have been used in the synthesis of novel copolymers. Studies have shown that these compounds can be copolymerized with styrene, leading to materials with potential applications in various industries due to their unique structural and thermal properties (G. Kharas et al., 2015).
Eigenschaften
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-8-18(14(2)9-13)22-20(23)16(12-21)10-15-6-7-17(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPQGVALOTFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
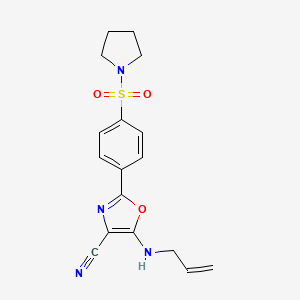
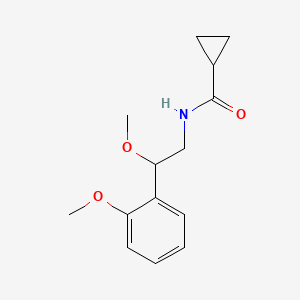
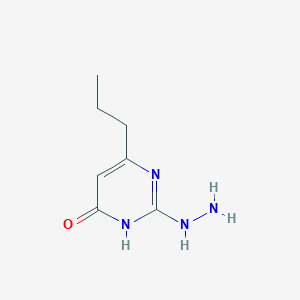



![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609621.png)
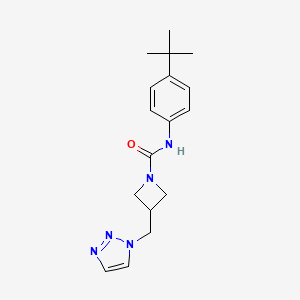
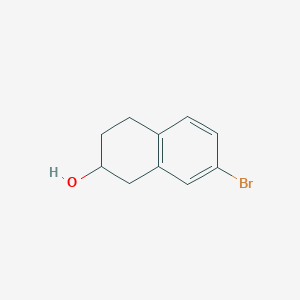
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609626.png)
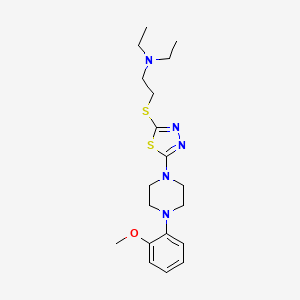
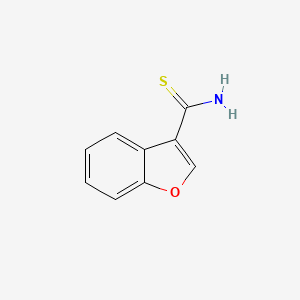
![ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate](/img/structure/B2609630.png)
